molecular formula C13H13NO5S B5475764 (5E)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5475764
M. Wt: 295.31 g/mol
InChI Key: PETNECZRRAKFGX-VZUCSPMQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Knoevenagel condensation . For instance, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene] aniline (DTA) was synthesized by reacting 2,3-dimethylaniline and 2,4,5-trimethoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques like single-crystal X-ray diffraction . For example, DTA crystals were found to crystallize in the centric space group with a triclinic crystal system .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For example, the optical properties of DTA were analyzed using Ultraviolet–Visible-Near Infrared (UV–Vis–NIR) spectroscopy . The melting point of the grown crystal was found to be 111 °C .

Properties

IUPAC Name

(5E)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c1-17-8-6-10(19-3)9(18-2)4-7(8)5-11-12(15)14-13(16)20-11/h4-6H,1-3H3,(H,14,15,16)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETNECZRRAKFGX-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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